![molecular formula C19H14ClN3O B1342209 7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine CAS No. 889939-49-5](/img/structure/B1342209.png)

7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

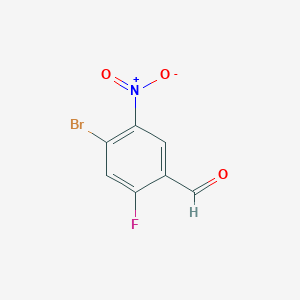

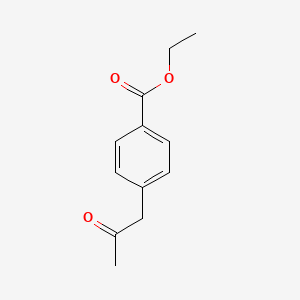

“7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine” is a chemical compound that falls under the category of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are known to exhibit a range of pharmacological effects .

Synthesis Analysis

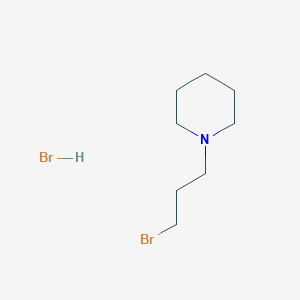

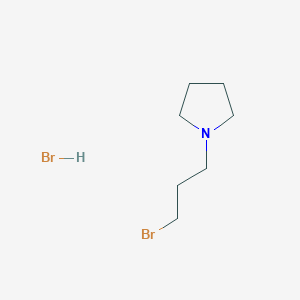

The synthesis of pyrazolo[1,5-a]pyrimidines involves various methods. One such method involves the use of 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis

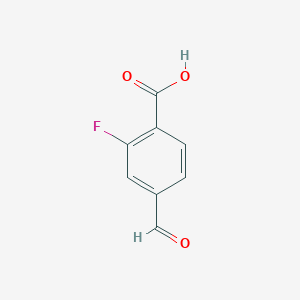

The molecular structure of “7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. The Dimroth rearrangement, for example, is a common reaction involving pyrimidines . This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine” can be determined using various techniques. For instance, its melting point can be determined, and its NMR spectrum can provide information about the types of hydrogen and carbon atoms present in the molecule .Applications De Recherche Scientifique

Estrogen Receptor Research

The compound is related to PHTPP, a selective estrogen receptor β (ERβ) full antagonist. It has been used to distinguish the activities of the two estrogen receptors, ERα and ERβ, which can have opposite effects in some tumors. This suggests that 7-chloro-2-(3-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine could be used in research to understand estrogen receptor functions and their impact on tumor growth .

Antifungal Agrochemicals

Pyrazolo[1,5-a]pyrimidine derivatives have shown potential as starting points for optimization toward improved antifungal agrochemicals. This implies that our compound could be explored for its antifungal properties and possibly developed into an agrochemical product .

Protein Kinase Inhibition

Fused pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidine, have been recognized for their diverse biological potential. They are considered promising protein kinase inhibitors, which could make them valuable in the development of new therapies for diseases where protein kinase activity is dysregulated .

Synthetic Chemistry

The compound’s structure suggests potential use in synthetic chemistry for creating new pharmacologically active molecules. Its chlorine and methoxyphenyl groups might be points of chemical modification, leading to the synthesis of novel compounds with various biological activities .

Therapeutic Potential

Heterocyclic pyrimidine scaffolds, like our compound, have therapeutic potential due to their structural similarity to purines. They could serve as bioisosteres in drug design, potentially leading to new treatments for a range of diseases .

Mécanisme D'action

Target of Action

It’s known that pyrimidine derivatives often exert their biological potential through different action mechanisms, such as inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

Pyrimidine derivatives often work by inhibiting protein kinases . This inhibition can disrupt cellular signaling processes, affecting cell growth regulation, differentiation, migration, and metabolism .

Biochemical Pathways

It’s known that the inhibition of protein kinases can disrupt various cellular signaling pathways . These disruptions can lead to changes in cell growth, differentiation, migration, and metabolism .

Result of Action

The inhibition of protein kinases can lead to changes in cell growth, differentiation, migration, and metabolism . These changes can potentially disrupt the normal functioning of cells.

Action Environment

It’s known that factors such as ph, temperature, and the presence of other substances can affect the activity and stability of many compounds .

Propriétés

IUPAC Name |

7-chloro-2-(3-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O/c1-24-15-9-5-8-14(10-15)17-12-19-21-16(11-18(20)23(19)22-17)13-6-3-2-4-7-13/h2-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWUWCABWYBJFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN3C(=C2)N=C(C=C3Cl)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101176930 |

Source

|

| Record name | 7-Chloro-2-(3-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101176930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine | |

CAS RN |

889939-49-5 |

Source

|

| Record name | 7-Chloro-2-(3-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2-(3-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101176930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)

![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)